3-Benzyl-2,4-pentanedione

概述

描述

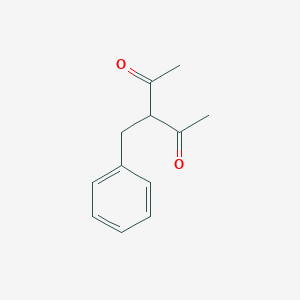

3-Benzyl-2,4-pentanedione is an organic compound with the molecular formula C12H14O2. It is a derivative of 2,4-pentanedione, where a benzyl group is attached to the third carbon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: 3-Benzyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,4-pentanedione, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

化学反应分析

Types of Reactions: 3-Benzyl-2,4-pentanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.

科学研究应用

Chemical Properties and Structure

3-Benzyl-2,4-pentanedione features two carbonyl groups flanked by a benzyl group, which imparts unique reactivity and stability characteristics. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its diketone functionality allows for reactions such as:

- Condensation Reactions : It can undergo aldol condensation to form larger carbon frameworks.

- Reduction Reactions : The diketone can be selectively reduced to alcohols or converted into other functional groups through various reducing agents like sodium borohydride.

Catalysis

This compound has been investigated for its catalytic properties. For instance, it has been utilized in the formation of metal complexes that serve as catalysts in:

- Oxidation Reactions : Metal β-diketonates derived from this compound have shown potential in catalyzing olefin oxidation and epoxidation processes .

- Enantioselective Hydrogenation : Research indicates that Ru(II) complexes formed with this compound can effectively catalyze the enantioselective hydrogenation of acetylacetone to produce (R)-(R)-2,4-pentanediol .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its potential as an active pharmaceutical ingredient (API). It exhibits:

- Photostability : The compound has been shown to stabilize photosensitive ingredients in formulations, thereby enhancing the shelf life of products such as sunscreens and cosmetics .

- Therapeutic Uses : Its derivatives are being explored for applications in treating conditions such as asthma and diabetes due to their biological activity .

Environmental Applications

The compound's chelating properties allow it to form stable complexes with metal ions, which can be beneficial in environmental protection applications:

- Metal Chelation : It has been studied for its effectiveness in removing heavy metals from wastewater through complexation .

- Gas Chromatography : Its derivatives are employed as stationary phases for analyzing volatile organic compounds in environmental monitoring .

Case Study 1: Catalytic Activity

A study demonstrated that metal complexes derived from this compound exhibited high catalytic efficiency in oxidation reactions. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's potential in industrial applications.

Case Study 2: Photostability Research

Research highlighted the use of this compound as a stabilizer for cosmetic formulations. The study found that incorporating this compound significantly reduced degradation rates of active ingredients when exposed to light and heat, confirming its utility in product formulation.

作用机制

The mechanism of action of 3-Benzyl-2,4-pentanedione involves its interaction with various molecular targets and pathways. It can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit unique biological activities, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

- 3-Benzylidene-2,4-pentanedione

- 3-(2-Nitrobenzylidene)-2,4-pentanedione

- 3-(Phenylazo)-2,4-pentanedione

- 3-Ureidomethylene-2,4-pentanedione

- 3-(4-Nitrophenyl)-2,4-pentanedione

Comparison: 3-Benzyl-2,4-pentanedione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the benzyl group can influence the compound’s ability to form complexes with metal ions, affecting its applications in coordination chemistry and catalysis .

生物活性

3-Benzyl-2,4-pentanedione, a β-diketone compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is . It features a central diketone moiety with a benzyl group at the 3-position. This structural configuration is significant for its biological interactions and reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study on mixed ligand copper(II) complexes of β-diketones reported that these complexes displayed broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound showed effective inhibition against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Candida albicans (fungi)

The minimum inhibitory concentrations (MICs) for these complexes ranged from 25 to 100 mg/mL, indicating significant antimicrobial potential .

Table 1: Antimicrobial Activity of this compound Complexes

| Microorganism | Inhibition Zone (mm) | Sensitivity Classification |

|---|---|---|

| Staphylococcus aureus | 20 | Sensitive |

| Escherichia coli | 30 | Very Sensitive |

| Klebsiella pneumoniae | 28 | Sensitive |

| Candida albicans | 25 | Sensitive |

Antioxidant Properties

This compound has also been identified as an effective antioxidant. Its ability to stabilize photosensitive compounds makes it valuable in cosmetic and pharmaceutical formulations. The compound acts by scavenging free radicals and reducing oxidative stress, which can lead to cellular damage. This property is particularly beneficial in formulations aimed at protecting skin from UV-induced damage .

Therapeutic Potential

The therapeutic implications of this compound extend beyond its antimicrobial and antioxidant activities. Studies suggest that it may have applications in treating conditions associated with oxidative stress and inflammation. For instance:

- Antidiabetic Activity : Some derivatives of β-diketones have shown potential as antidiabetic agents by influencing glucose metabolism.

- Cancer Research : Preliminary studies indicate that certain diketones might exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Case Studies and Research Findings

A notable study focused on the synthesis and characterization of various β-diketone derivatives, including this compound. The research highlighted its role in forming stable metal complexes that enhance its biological activity. The findings suggest that the presence of substituents like benzyl can modulate the biological properties of diketones significantly .

属性

IUPAC Name |

3-benzylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQTBOWJRUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150403 | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-87-8 | |

| Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-Benzyl-2,4-pentanedione influence its ability to form coordination complexes with metal ions?

A: this compound (BPD) acts as a bidentate ligand due to the presence of two oxygen atoms in the β-diketone moiety [, , ]. This structure enables BPD to readily chelate metal ions, forming stable six-membered rings within the complex. The benzyl substituent, while not directly involved in coordination, can influence the complex's overall stability and properties. For example, in the study by [], electronic spectra analysis suggested that the phenyl ring in 3-phenyl-2,4-pentanedione, similar to the benzyl group in BPD, participates in π-interactions within the complex, affecting the energy levels of molecular orbitals and thus impacting spectral properties.

Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Several spectroscopic methods prove valuable for characterizing BPD and its complexes. Infrared (IR) spectroscopy helps identify the characteristic functional groups present, differentiating between keto and enol tautomers of BPD []. For instance, researchers used IR spectroscopy to confirm the synthesis of BPD immobilized on silica and found it predominantly existed in the keto form []. Additionally, UV-Vis spectrophotometry reveals electronic transitions within the molecule, offering insights into the electronic structure and bonding characteristics, particularly valuable when studying metal complexes [, ]. 1H NMR spectroscopy provides detailed information about the proton environments within the molecule, aiding in structural elucidation and confirming successful synthesis [, ].

Q3: How has this compound been utilized in catalytic applications?

A: BPD serves as a valuable precursor in synthesizing chiral diphosphine ligands, which are crucial in asymmetric catalysis. Researchers synthesized a novel chiral diphosphine ligand, (R)-(R)-3-Benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP), starting from BPD []. This ligand, when complexed with Ruthenium (II), exhibited excellent catalytic activity and enantioselectivity in the hydrogenation of acetylacetone to (R)-(R)-2,4-pentanediol []. This example highlights BPD's potential in developing efficient and selective catalysts for important organic transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。